3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide
Description
This compound features a 1,2,4-oxadiazole core substituted at the 3-position with a 1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl moiety and at the 5-position with an N-(4-methylphenyl)carboxamide group. The 1,2,4-oxadiazole ring is a heterocyclic scaffold known for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in drug design . The 4-fluorophenyl group enhances lipophilicity and may influence target binding via hydrophobic interactions, while the 4-methylphenyl substituent on the carboxamide contributes to steric and electronic modulation .
Properties
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6O2/c1-11-2-6-13(7-3-11)20-17(26)18-21-16(23-27-18)15-10-25(24-22-15)14-8-4-12(19)5-9-14/h2-10H,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHLAUCHXXSNAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic aromatic substitution reaction.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling Reactions: The final step involves coupling the triazole and oxadiazole intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic and optical properties.
Pharmaceutical Development: It is explored for its potential as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes, bind to receptors, or modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain kinases or interact with nuclear receptors to exert its anti-cancer or anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- N-(4-Fluoro-3-methylphenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide () This analogue replaces the 4-methylphenyl group with a 4-fluoro-3-methylphenyl substituent. However, the ortho-methyl group may introduce steric hindrance, reducing conformational flexibility compared to the target compound.
N-(4-Methoxyphenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide ()
The methoxy group in this derivative improves solubility due to its electron-donating nature but may reduce metabolic stability compared to the methyl group in the target compound. The benzyl-substituted triazole could alter π-π stacking interactions in biological systems .
Heterocyclic Core Variations
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide () Replacing the oxadiazole with a pyrazole ring introduces a non-planar, partially saturated structure. The thiocarboxamide group (C=S) enhances hydrogen-bonding capacity but may reduce stability under oxidative conditions.
N-(4-Fluorophenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide ()
The trifluoromethyl group in this compound increases hydrophobicity and electron-withdrawing effects, which may improve membrane permeability but reduce aqueous solubility. The 1,2,4-triazole core, compared to 1,2,4-oxadiazole, offers different hydrogen-bonding patterns and metabolic pathways .
Crystallographic and Physicochemical Properties
Biological Activity
The compound 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The general synthetic route includes:
- Formation of the Triazole Ring : The initial step often involves the reaction between an appropriate azide and an alkyne to form the triazole structure.
- Oxadiazole Formation : Subsequent cyclization with carbonyl compounds leads to the formation of the oxadiazole moiety.
- Final Coupling : The final product is obtained through coupling reactions involving amines and carboxylic acids.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide have shown significant activity against various bacterial strains. In vitro tests demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Antiviral Activity
Triazole derivatives have also been evaluated for their antiviral properties. In particular, studies have shown that compounds with similar structures can inhibit viral replication in cell cultures. For example:
- HIV Inhibition : Compounds derived from triazoles have been tested against HIV strains, showing promising results with IC50 values in the low nanomolar range.
Cytotoxicity Studies
Cytotoxicity assays are crucial for assessing the safety profile of new compounds. The compound was evaluated against various human cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 50 |
| PC3 (Prostate) | 45 |
| HeLa (Cervical) | 70 |
These results indicate that while exhibiting cytotoxic effects on cancer cells, the compound maintains a relatively low toxicity profile against normal cells.
The biological activity of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar triazole compounds have been shown to inhibit enzymes critical for microbial and viral replication.
- Disruption of Membrane Integrity : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell lysis.
- Interference with Nucleic Acid Synthesis : Triazoles can affect nucleic acid synthesis pathways in pathogens.
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- A study involving a series of triazole-based compounds demonstrated their effectiveness against resistant strains of bacteria and viruses.
- Another investigation revealed that combining these compounds with existing antibiotics enhanced their antimicrobial efficacy.
Q & A
Q. Advanced
- Kinase profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to detect inhibition (IC values).
- Pull-down assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins for LC-MS/MS identification .
- Molecular docking : Simulate interactions with targets like COX-2 or EGFR using AutoDock Vina (binding energy ≤ -8.0 kcal/mol suggests strong affinity) .
How can structure-activity relationship (SAR) studies optimize this compound?
Advanced
Modify substituents systematically and evaluate activity:
- Triazole substituents : Replace 4-fluorophenyl with 4-chlorophenyl to assess halogen effects on potency.
- Oxadiazole modifications : Substitute methylphenyl with pyridyl groups to improve solubility.
Data table :
| Modification | IC (μM) | Solubility (mg/mL) |
|---|---|---|
| Parent compound | 0.45 | 0.09 |
| 4-Chlorophenyl analog | 0.38 | 0.07 |
| Pyridyl analog | 0.52 | 0.35 |
How to resolve contradictions in reported biological activity data?
Advanced
Conflicting IC values may arise from assay conditions. Mitigation strategies:
- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and ATP concentrations (1 mM) in kinase assays.
- Validate purity : Ensure >95% purity via HPLC before testing. Conflicting data for similar triazole-oxadiazoles were resolved by identifying impurities as off-target inhibitors .
What crystallographic parameters are critical for validating molecular conformation?
Advanced
Key metrics from XRD:
- Bond lengths : Triazole N–N bonds (1.32–1.35 Å) vs. oxadiazole N–O bonds (1.23–1.28 Å).
- Dihedral angles : Fluorophenyl and methylphenyl groups exhibit torsional angles of 15–25°, indicating planarity for target binding .
Data table :
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell volume | 2415.0 ų |
| Z-score (packing) | 1.2 |
How to confirm enzyme inhibition specificity and rule off-target effects?
Q. Advanced
- Selectivity panels : Test against 50+ enzymes (e.g., serine hydrolases, cytochrome P450s) to identify cross-reactivity.
- CRISPR knockouts : Use gene-edited cell lines lacking the putative target (e.g., EGFR KO) to verify on-target effects .
- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics () to distinguish specific vs. nonspecific interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
